N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Overview
Description
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14159610 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Applications in Chemistry
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is involved in various chemical synthesis processes. Notably, thiazoline derivatives, which are structurally related, are synthesized using basic conditions (NaHCO3, MeCN) through Michael addition and intramolecular substitution, resulting in spirocyclopropane-annelated thiazoline-4-carboxylates. These compounds are cysteine derivatives with potential applications in medicinal chemistry (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Advanced Glycation End-Product Formation
In biochemical studies, compounds like methylglyoxal, which shares structural similarities with the queried compound, are involved in the formation of advanced glycation end-products (AGEs). These AGEs are linked with complications in diabetes and neurodegenerative diseases. The understanding of these reactions is crucial for developing therapeutic strategies against these diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Antifungal Activities
Thiazolidine derivatives, structurally related to the compound , have demonstrated weak to moderate antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. For example, specific thiazolidine derivatives showed activity against Gram-negative bacteria and fungi (Alhameed et al., 2019).
Medicinal Chemistry and Drug Development
In drug development, compounds with similar structural features are modified to reduce metabolism mediated by enzymes such as aldehyde oxidase. This has implications in developing drugs with better pharmacokinetic profiles, exemplified in the case of androgen receptor antagonists (Linton et al., 2011).
Molecular Modifications and DNA Interactions
In the realm of molecular biology, modifications in compounds structurally related to the queried compound are used to study DNA interactions. For instance, synthesis techniques like microwave-assisted synthesis and coupling reactions are employed to create novel compounds for this purpose (Faty, Youssef, & Youssef, 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazoles continue to be a focus of research due to their wide range of biological activities and their presence in many potent biologically active compounds . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .
Properties
IUPAC Name |
N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-11-27-18(21-12)23-17(25)6-8-20-19(26)24-9-7-14-13-4-2-3-5-15(13)22-16(14)10-24/h2-5,11,22H,6-10H2,1H3,(H,20,26)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNUSAYZBGQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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